molecular formula C15H16O2<br>C15H16O2<br>(CH3)2C(C6H4OH)2 B10753352 Bisphenol A CAS No. 96152-48-6

Bisphenol A

Cat. No.: B10753352
CAS No.: 96152-48-6
M. Wt: 228.29 g/mol
InChI Key: IISBACLAFKSPIT-UHFFFAOYSA-N
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Description

Bisphenol A (BPA) is a synthetic compound widely used in polycarbonate plastics, epoxy resins, thermal paper receipts, and food packaging materials . Its endocrine-disrupting properties have raised significant health concerns, particularly due to its estrogenic activity, which interferes with hormone signaling pathways. BPA exposure is linked to metabolic disorders, cardiovascular diseases, reproductive abnormalities, and immune dysfunction . Regulatory agencies, including the European Chemicals Agency (ECHA), classify BPA as a substance of very high concern due to its environmental persistence and toxicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
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InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Molecular Formula

C15H16O2, Array
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Related CAS

27100-33-0, 2444-90-8 (di-hydrochloride salt)
Record name Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID7020182
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Molecular Weight

228.29 g/mol
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Physical Description

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.
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Boiling Point

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor)
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Density

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F
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Vapor Pressure

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F
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Impurities

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products
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Color/Form

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder

CAS No.

80-05-7
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Melting Point

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Preparation Methods

Hydrochloric Acid Catalysis

The HCl-catalyzed method, first commercialized in the mid-20th century, involves reacting phenol with acetone in a 2:1 molar ratio under acidic conditions. Excess phenol acts as both a reactant and solvent, while gaseous HCl is introduced to initiate condensation. The reaction proceeds at 50–75°C, forming p,p-BPA alongside by-products like o,p-BPA and trisphenols. A thiol promoter (e.g., 3-mercaptopropionic acid) is often added to enhance reaction rates and isomer selectivity.

Key challenges include HCl corrosion, which necessitates specialized reactor materials, and the formation of tar-like by-products requiring downstream separation. Post-reaction, the mixture is cooled to crystallize a 1:1 phenol-BPA adduct, which is filtered and washed with toluene or phenol to remove unreacted precursors. Despite its historical relevance, this method has been largely supplanted by ion-exchange resin systems due to environmental and efficiency concerns.

Ion-Exchange Resin Catalysis

Modern BPA production employs sulfonated polystyrene-divinylbenzene ion-exchange resins, which offer higher selectivity (>95% p,p-BPA) and eliminate corrosive HCl. The resin’s sulfonic acid groups catalyze acetone-phenol condensation at 70–90°C, with acetone conversions exceeding 80% under optimized flow rates. A study by Prokop et al. (2004) demonstrated that resin deactivation occurs via sulfonic group leaching and fouling by high-molecular-weight by-products, necessitating periodic regeneration with hot phenol washes.

Table 1: Comparison of HCl and Ion-Exchange Resin Catalysis

ParameterHCl CatalysisIon-Exchange Resin
Temperature (°C)50–7570–90
Selectivity (% p,p-BPA)85–9092–97
Catalyst LifetimeSingle-use2–3 years
By-product FormationHigh (10–15%)Low (3–5%)

Purification Strategies for High-Purity BPA

Adduct Crystallization

Crude BPA is typically purified via adduct crystallization, where the 1:1 phenol-BPA complex precipitates upon cooling the reaction effluent to 40–50°C. Centrifugation separates the adduct from the mother liquor, which contains residual phenol, o,p-BPA, and trisphenols. The adduct is then thermally decomposed at 140–160°C under vacuum to recover phenol (recycled) and crude BPA. This step achieves 98–99% purity but falls short of polycarbonate-grade requirements.

Fractional Melt Crystallization

To attain >99.9% purity, fractional melt crystallization is employed. Crude BPA is heated to 160–180°C, forming a melt that is progressively cooled in staged crystallizers. Each stage isolates impurities via controlled crystal growth, with o,p-BPA and color bodies concentrated in the liquid phase. A three-stage system can yield BPA with ≤0.1% impurities, suitable for melt-phase polycarbonate synthesis.

Table 2: Efficiency of Purification Methods

MethodPurity (% p,p-BPA)Yield (%)Energy Cost (kWh/kg)
Adduct Crystallization98–9985–900.8–1.2
Melt Crystallization99.9+70–752.5–3.5

Integrated Industrial Processes

Partial Acetone Conversion

A breakthrough in BPA production involves partial acetone conversion, where 5–70% of the acetone feed is diverted to a rearrangement reactor. This approach minimizes side reactions and improves overall yield by maintaining low acetone concentrations in the primary reactor. The rearrangement reactor converts o,p-BPA back to p,p-BPA using residual acidic sites on ion-exchange resins, enhancing final product selectivity.

Solvent Recovery and Waste Management

Industrial plants integrate solvent recovery loops to minimize waste. Phenol from adduct decomposition and mother liquor dehydration is distilled and recycled, reducing raw material costs by 20–30%. Wastewater streams, containing trace phenol and organic acids, undergo catalytic tar cracking to recover additional phenol before biological treatment.

Emerging Trends and Challenges

Non-Phosgene Polycarbonate Processes

Growing demand for BPA in phosgene-free polycarbonate synthesis has driven purity requirements beyond 99.95%. Melt polymerization, which utilizes BPA and diphenyl carbonate, requires near-stoichiometric precision to prevent side reactions. This necessitates ultrahigh-purity BPA, achievable only through multi-stage melt crystallization.

Environmental and Regulatory Pressures

Regulatory scrutiny over BPA’s endocrine-disrupting potential has spurred research into alternative catalysts and closed-loop systems. Recent patents describe immobilized ionic liquids as catalysts, reducing wastewater toxicity by 40% compared to HCl-based processes . However, these systems face scalability challenges due to high capital costs.

Chemical Reactions Analysis

Types of Reactions: Bisphenol A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydroxylated this compound: Formed through oxidation.

    Substituted this compound Derivatives: Formed through electrophilic substitution.

    Polycarbonate Plastics and Epoxy Resins: Formed through polymerization

Scientific Research Applications

Industrial Applications

Polycarbonate Plastics
Approximately 65-70% of all BPA produced is used to manufacture polycarbonate plastics. These plastics are known for their high impact resistance, transparency, and heat resistance, making them suitable for a variety of applications, including:

  • Food and Beverage Containers : Reusable bottles, baby bottles, and food storage containers.
  • Medical Devices : Equipment such as blood oxygenators and incubators.
  • Optical Lenses : Used in glasses and safety goggles.
  • Electronics : Components like mobile phone housings and computer casings.

Epoxy Resins
BPA is also crucial in the production of epoxy resins, which are utilized for their adhesive properties and durability. Key applications include:

  • Coatings : Protective coatings for metal surfaces, including water pipes.
  • Construction Materials : Used in flooring and composite materials.
  • Automotive Parts : Components such as bumpers and headlights.

Specialty Applications

Thermal Paper
BPA serves as a developing agent in thermal paper, commonly used for receipts. This application exploits BPA's ability to react to heat, producing visible text or images.

ApplicationDescriptionAnnual Usage (Approx.)
PolycarbonatesFood containers, medical devices865,000 tonnes
Epoxy ResinsCoatings, adhesives192,000 tonnes
Thermal PaperReceipts and labels1,900 tonnes

Health Impact Studies

Recent studies have highlighted the potential health impacts of BPA exposure. The CLARITY-BPA project has provided insights into non-monotonic dose-response relationships associated with BPA exposure, particularly concerning mammary gland development in animal models. Findings indicate that low doses of BPA can have significant biological effects, raising concerns about its safety in consumer products.

Case Study: CLARITY-BPA Project

The CLARITY-BPA study demonstrated that even low levels of BPA exposure could lead to adverse health outcomes. Key findings include:

  • Non-Monotonic Dose Responses : Lower doses resulted in greater effects on mammary gland development compared to higher doses.
  • Causal Relationships : Statistical analyses confirmed a direct link between BPA exposure and developmental changes in mammary glands.

Regulatory Perspectives

Regulatory bodies like the National Institute of Environmental Health Sciences (NIEHS) are actively researching BPA's effects to inform public health policies. The findings from various studies have prompted discussions about potential bans on BPA in consumer products due to its classification as an endocrine disruptor.

Mechanism of Action

Comparison with Similar Compounds

Mechanistic Insights :

  • BPS and BPF exhibit estrogenic and anti-androgenic activities comparable to BPA in vitro, with BPS activating membrane estrogen receptors at low concentrations .

Occurrence in Food and Environmental Matrices

BPA analogues are increasingly detected in food, biological samples, and environmental matrices due to their use as "BPA-free" alternatives:

Matrix BPA Concentration Range BPS/BPF/BPB Concentration Range Source
Thermal paper 0.1–22.0 mg/g BPS: 0.0000138–22.0 mg/g Receipts, currency bills
Canned foods 1.2–450 ng/g BPF: 0.5–12.3 ng/g Epoxy-lined containers
Human urine 0.5–50 µg/L BPS: 0.1–4.8 µg/L Biomonitoring studies
Freshwater systems 0.01–5.6 µg/L Mixtures: Synergistic toxicity Industrial runoff

Key Findings :

  • BPS dominates in thermal paper, with concentrations inversely correlated to BPA, reflecting substitution trends .
  • Mixtures of bisphenols in aquatic environments show 2–3× higher toxicity (EC50: 24.55–32.68 mg/L) than individual compounds, indicating synergistic effects .

Endocrine-Disrupting Potency

In vitro and in vivo studies highlight comparable or greater endocrine effects of BPA analogues:

Endpoint BPA Effect BPS/BPF/BPB Effect Study Model
Estrogen receptor (ER) activation EC50: 1–10 µM BPS EC50: 0.5–5 µM; BPF EC50: 0.8–8 µM Human cell lines
Androgen receptor (AR) inhibition IC50: 5–20 µM BPB IC50: 3–15 µM Zebrafish embryos
Thyroid hormone disruption T3 reduction: 20–40% BPS: T4 suppression (30–50%) Rodent models

Mechanistic Pathways :

  • BPA and analogues disrupt steroidogenesis by inhibiting aromatase activity and altering glucocorticoid receptor signaling .
  • Developmental exposure to BPS in zebrafish induces oxidative stress and apoptosis in gonadal cells, impairing fertility .

Toxicological Profiles and Health Implications

Metabolic and Cardiometabolic Effects

  • BPA : Associated with obesity, insulin resistance, and hypertension (OR: 1.2–1.5 for highest vs. lowest urinary BPA levels) .
  • BPS and BPF : Linked to elevated serum uric acid levels and adipogenesis in NHANES studies, mirroring BPA’s obesogenic effects .

Reproductive and Developmental Toxicity

  • BPA : Reduces sperm motility and testicular steroidogenesis in rats (30–50% decline at 50 mg/kg/day) .
  • BPB and BPAF : Induce testicular atrophy and ovarian follicular apoptosis at lower doses (10–20 mg/kg/day) .

Immunotoxicity

  • BPA : Promotes allergic asthma and type 1 diabetes via Th2 cytokine skewing .

Regulatory Status and Sustainable Alternatives

Current Regulations:

  • BPA : Banned in infant bottles (EU, USA); ECHA restricts use in thermal paper .
  • Analogues: No widespread bans; BPS and BPF remain unregulated despite evidence of harm .

Emerging Alternatives:

  • Syringaresinol: A lignin-derived compound with 90% lower estrogenic activity than BPA .
  • p-Hydroxycinnamic acid derivatives : Exhibit antioxidant properties without endocrine disruption .

Biological Activity

Bisphenol A (BPA) is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its extensive application in consumer products, such as food packaging, has raised concerns regarding its biological activity and potential health effects. This article explores the biological activity of BPA, highlighting its mechanisms of action, health implications, and relevant case studies.

BPA is chemically classified as a diphenylmethane derivative, with the molecular formula C15H16O2C_{15}H_{16}O_2. It exhibits weak estrogenic activity, acting as an endocrine disruptor by mimicking the hormone estradiol. BPA binds to estrogen receptors (ER), particularly ERα and GPR30, influencing various cellular responses.

Key Mechanisms

  • Estrogenic Activity : BPA binds to ERα with significantly lower affinity than estradiol but can still activate estrogen-responsive genes at low concentrations (nanomolar range) more effectively than at higher concentrations (micromolar range) .
  • Thyroid Function : BPA has been shown to disrupt thyroid hormone signaling, which may lead to altered metabolic processes and developmental issues .
  • PPAR Activation : BPA influences peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in adipogenesis and glucose metabolism .

Summary of Biological Activities

Activity Description
Estrogen Mimicry Acts as a weak estrogen agonist affecting reproductive health.
Thyroid Disruption Alters thyroid hormone levels impacting metabolism.
Obesity Risk Modulates adipogenesis through PPARγ activation leading to increased fat accumulation .
Cardiovascular Effects Linked to increased risks for cardiovascular diseases through hormonal changes .

Health Implications of BPA Exposure

Research has consistently shown that BPA exposure is associated with various adverse health outcomes. Epidemiological studies have linked BPA to hormonal changes, reproductive disorders, metabolic syndrome, and increased risk of cardiovascular diseases.

Case Studies

  • Cardiovascular Disease : A longitudinal study involving 3,900 patients indicated that higher BPA exposure preceded cardiovascular disease by up to ten years. The study found significant associations between BPA levels in urine and arterial narrowing .
  • Reproductive Health : Animal studies have demonstrated that prenatal exposure to low doses of BPA can lead to reproductive abnormalities in male offspring, affecting fertility and hormone levels .
  • Metabolic Disorders : A study revealed that prenatal exposure to BPA resulted in overweight pups due to altered PPARγ expression linked to adipogenesis .

Summary of Health Effects

Health Effect Evidence/Study
Cardiovascular Disease Linked with urinary BPA levels; study suggests risk increases over time .
Reproductive Disorders Animal studies show adverse effects on male fertility due to prenatal exposure .
Metabolic Syndrome Increased fat accumulation observed in offspring from BPA-exposed mothers .

Regulatory Perspectives and Public Health

Despite mounting evidence of BPA's harmful effects, regulatory agencies have historically maintained that current exposure levels are safe. However, recent studies advocate for stricter regulations and updated safety assessments based on new findings regarding low-dose effects.

Recommendations

  • Regulatory bodies should consider lowering the acceptable daily intake levels for BPA based on emerging data indicating significant health risks at lower exposures.
  • Further research is needed focusing on long-term effects and mechanisms of action across different populations.

Q & A

Q. How can multi-omics approaches advance mechanistic understanding of BPA’s effects?

  • Guidance : Combine transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., estrogen signaling), proteomics (LC-MS) for protein interaction networks, and metabolomics (NMR) for metabolic disruptions. Use bioinformatics tools (e.g., GeneMANIA, MetaboAnalyst) for pathway enrichment. Validate hypotheses with CRISPR/Cas9 gene editing in cell models .

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